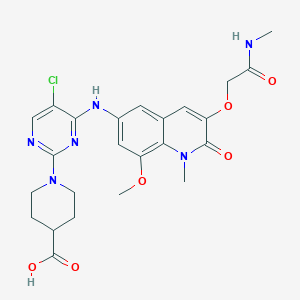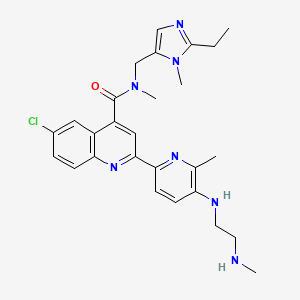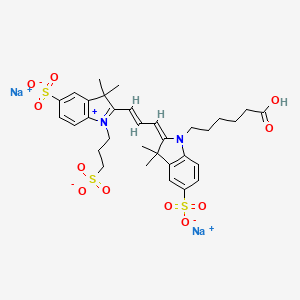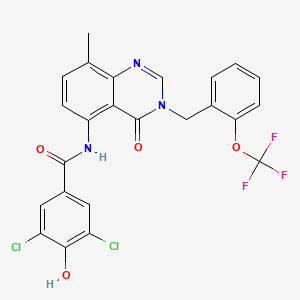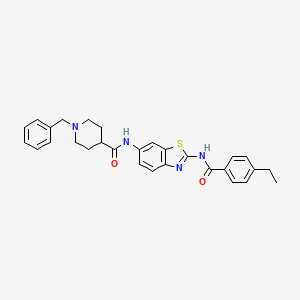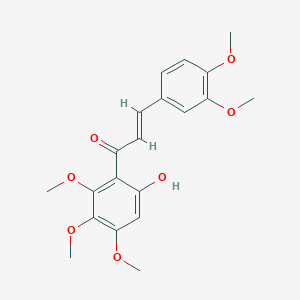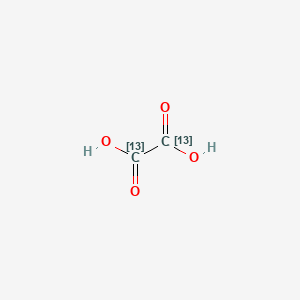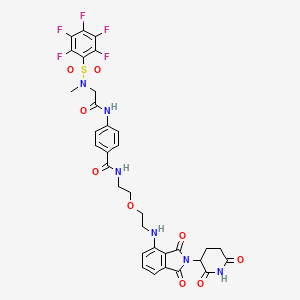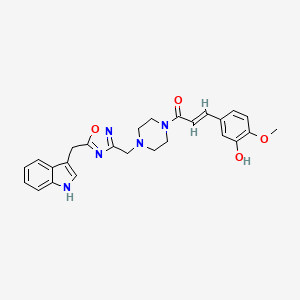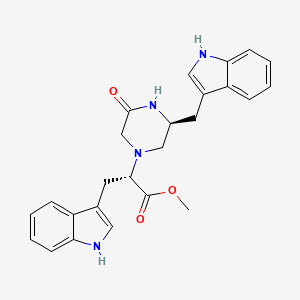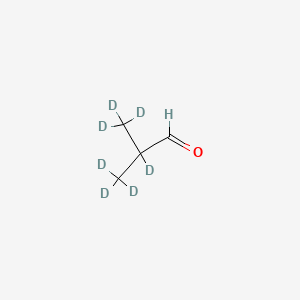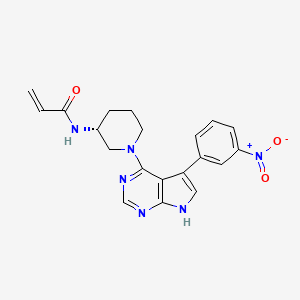
JAK3 covalent inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK3 covalent inhibitor-2 is a selective inhibitor targeting Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 is primarily involved in immune signaling and is a promising target for therapeutic intervention in various inflammatory and autoimmune disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of JAK3 covalent inhibitor-2 involves multiple steps, including the construction of a core structure, functional group modifications, and the introduction of electrophilic warheads to target cysteine residues. Key steps include:
Core Structure Construction: The parent core structure, such as 1,7-dihydro-dipyrrolo[2,3-b:3′,2′-e] pyridine, is synthesized using backbone growth methods.
Functional Group Modifications: Modifications are made to enhance selectivity and binding affinity, including amidation via Schotten–Baumann conditions.
Introduction of Electrophilic Warheads: Electrophilic groups are introduced to target non-conserved cysteine residues in JAK3.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. Key strategies include:
Catalyst Replacement: Using less expensive catalysts, such as replacing platinum dioxide with 5% rhodium on carbon for pyridine hydrogenation.
Diastereomeric Salt Crystallization: Isolating enantiomerically pure isomers directly from racemic mixtures.
Reproducible Crystallization Procedures: Developing stable crystalline salts suitable for long-term storage and tablet formulation.
Analyse Des Réactions Chimiques
Types of Reactions
JAK3 covalent inhibitor-2 undergoes various chemical reactions, including:
Substitution: Involves the replacement of functional groups, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane under ice-cooling conditions.
Reduction: Palladium on carbon with ammonium formate in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent core structure, enhancing the compound’s selectivity and binding affinity .
Applications De Recherche Scientifique
JAK3 covalent inhibitor-2 has a wide range of scientific research applications, including:
Mécanisme D'action
JAK3 covalent inhibitor-2 exerts its effects by selectively binding to the cysteine residue (Cys909) in the ATP-binding pocket of JAK3. This covalent binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway . This inhibition disrupts cytokine signaling, reducing inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
PF-06651600: A phase II clinical candidate from Pfizer targeting JAK3 for treating rheumatoid arthritis and alopecia areata.
Ritlecitinib: Selectively inhibits JAK3 through irreversible covalent binding to Cys909.
Other JAK Inhibitors: Includes compounds like tofacitinib and baricitinib, which target multiple JAK family members.
Uniqueness
JAK3 covalent inhibitor-2 is unique due to its high selectivity for JAK3, achieved through covalent binding to a non-conserved cysteine residue. This selectivity reduces off-target effects and enhances therapeutic potential .
Propriétés
Formule moléculaire |
C20H20N6O3 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-[(3R)-1-[5-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C20H20N6O3/c1-2-17(27)24-14-6-4-8-25(11-14)20-18-16(10-21-19(18)22-12-23-20)13-5-3-7-15(9-13)26(28)29/h2-3,5,7,9-10,12,14H,1,4,6,8,11H2,(H,24,27)(H,21,22,23)/t14-/m1/s1 |
Clé InChI |
RNHLEVUDVWYHSL-CQSZACIVSA-N |
SMILES isomérique |
C=CC(=O)N[C@@H]1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
C=CC(=O)NC1CCCN(C1)C2=NC=NC3=C2C(=CN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
